(S)-3,3-diMethyl-2-((1r,2r)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyricacid
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Overview
Description
Chemical Name: (S)-3,3-diMethyl-2-((1R,2R)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyric acid
Molecular Formula: CHFNOS
Molecular Weight: 347.35 g/mol
IUPAC Name: (2S,3S)-3,3-dimethyl-2-((1R,2R)-2-pent-4-ynylcyclopropoxycarbonylamino)butanoic acid
Brief Introduction: This compound belongs to the class of carboxylic acids and is characterized by its unique cyclopropoxycarbonylamino side chain.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common route includes the following
Industrial Production: Industrial-scale production methods may involve modifications of the above steps for efficiency and yield.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products depend on the specific reaction. For example, oxidation yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique functional groups.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery or as a lead compound.
Industry: Used in fine chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.) due to its functional groups. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar compounds include other carboxylic acids with cyclopropoxycarbonylamino side chains. this compound’s unique combination of substituents sets it apart.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNLGHIMCOKISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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